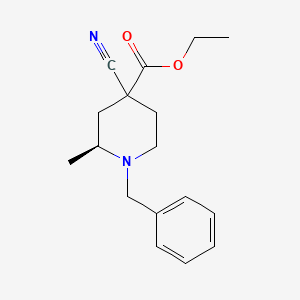

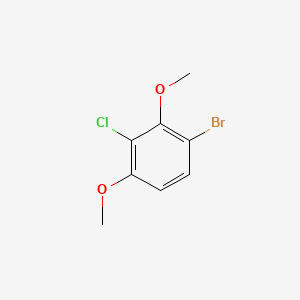

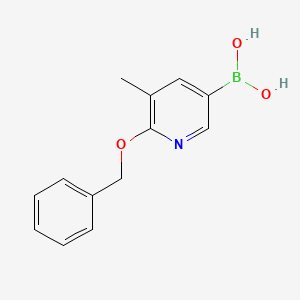

![molecular formula C9H8BrN3OS B567741 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1224055-17-7](/img/structure/B567741.png)

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C8H7BrN4S . It is a type of fused pyrimidine, which are privileged kinase scaffolds . This compound is part of a class of molecules that have potential as kinase inhibitors .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . An improved synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, was optimized by varying solvents, catalysts and the use of microwave irradiation .Molecular Structure Analysis

The molecular structure of “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is characterized by a pyrido[2,3-d]pyrimidin-7-amine core . This core addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . In the synthesis of a similar compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, an expeditious synthesis was optimized by varying solvents, catalysts and the use of microwave irradiation .科学的研究の応用

Application in Medicinal Chemistry

Summary of the Application

The compound “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of fused pyrimidine core that has been used in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes known as kinases, which play a key role in cell functions such as cell signaling, metabolism, division, and survival . Blocking these enzymes can help treat diseases like cancer .

Methods of Application or Experimental Procedures

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . The specific technical details or parameters of the synthesis process were not disclosed in the source .

Results or Outcomes Obtained

The synthesized compounds have potential as kinase inhibitors, which could be used in the treatment of diseases like cancer . However, the source did not provide any quantitative data or statistical analyses of the results .

Application in Synthetic Methodologies

Summary of the Application

The compound “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Methods of Application or Experimental Procedures

The different synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .

Results or Outcomes Obtained

The aim of this review is to give an overview of the diverse methodologies that have been reported on the chemistry of pyrido[4,3-d]pyrimidines . The mechanistic pathways of the reactions and the important biological applications are discussed .

将来の方向性

The future directions for research on “6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . As kinase inhibitors have been found to be effective treatments for cancer, there is significant potential for the development of new drugs based on these compounds .

特性

IUPAC Name |

6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMIXLWNUKUTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

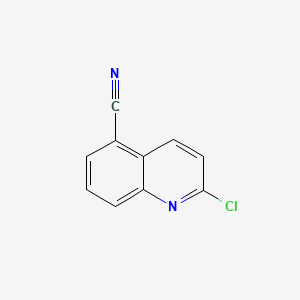

![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

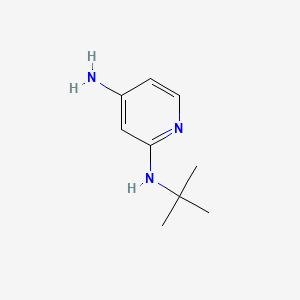

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)

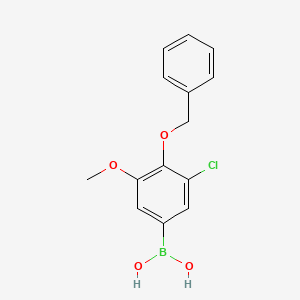

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B567676.png)

![4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567677.png)